molecular formula C9H11N3OS B2988693 2-(2-Phenylacetyl)hydrazinecarbothioamide CAS No. 29313-28-8

2-(2-Phenylacetyl)hydrazinecarbothioamide

Cat. No. B2988693
CAS RN: 29313-28-8
M. Wt: 209.27
InChI Key: PQUIEQGHWHTBSM-UHFFFAOYSA-N
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Description

2-(2-Phenylacetyl)hydrazinecarbothioamide, also known as phenelzine, is a monoamine oxidase inhibitor (MAOI) that is commonly used as an antidepressant1. This compound works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine1.



Synthesis Analysis

Phenelzine is synthesized by the condensation of hydrazine with 2-phenylacetyl chloride. The resulting product is then treated with thioacetamide to form the carbothioamide1.



Molecular Structure Analysis

The molecular formula of phenelzine is C9H11N3OS1. The InChI key is PQUIEQGHWHTBSM-UHFFFAOYSA-N1.



Chemical Reactions Analysis

Phenelzine is stable under normal conditions and does not react with common laboratory chemicals1.



Physical And Chemical Properties Analysis

Phenelzine is a white crystalline powder with a molecular formula of C8H12N2S1. Its melting point is 128-130℃ and it has a solubility of 25mg/ml in water1.


Scientific Research Applications

Antioxidant Activity

Hydrazinecarbothioamides, including compounds similar to "2-(2-Phenylacetyl)hydrazinecarbothioamide," have been synthesized and evaluated for their antioxidant activities. Studies reveal that these compounds exhibit excellent antioxidant activity, highlighting their potential application in preventing oxidative stress-related diseases (Ștefania-Felicia Bărbuceanu et al., 2014).

Optical Sensing

Hydrazinecarbothioamide derivatives have been explored as dual-channel optical probes for detecting metal ions such as Hg2+ and Ag+. These compounds demonstrate significant fluorescence changes upon interaction with these ions, suggesting their use in environmental monitoring and chemical sensing (W. Shi et al., 2016).

Corrosion Inhibition

Research has also focused on the application of thiosemicarbazides as corrosion inhibitors for metals in acidic mediums. These compounds show a high inhibition efficiency for mild steel corrosion, indicating their utility in protecting industrial machinery and infrastructure (E. Ebenso et al., 2010).

Bioimaging

Another significant application involves the use of hydrazinecarbothioamide-based compounds as fluorescence probes for bioimaging. These probes have been successfully applied for the detection and imaging of hydrazine in biological samples, offering a tool for studying biological processes and diagnosing diseases (Jianjian Zhang et al., 2015).

Antibacterial Activity

Various hydrazinecarbothioamide derivatives have been synthesized and tested for their antibacterial activity. These compounds exhibit potent activity against a range of bacterial strains, suggesting their potential as lead compounds for the development of new antibiotics (H. Kaur et al., 2011).

Safety And Hazards

The safety data sheet for a related compound, phenylacetyl chloride, indicates that it may be corrosive to metals and causes severe skin burns and eye damage2. It may also cause respiratory irritation2. However, specific safety and hazard information for 2-(2-Phenylacetyl)hydrazinecarbothioamide was not found in the search results.


properties

IUPAC Name

[(2-phenylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c10-9(14)12-11-8(13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUIEQGHWHTBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylacetyl)hydrazinecarbothioamide

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